REACTION_CXSMILES
|
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][C:2]1=[O:11].C([N-]C(C)C)(C)C.[Li+].[C:20](=O)([O:23]C)[O:21][CH3:22]>O1CCCC1>[OH:11][C:2]1[CH2:3][CH2:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:1]=1[C:20]([O:21][CH3:22])=[O:23] |f:1.2|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1C(CCC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
111 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at 0° C. for 0.5 h
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed to room temperature
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with hydrochloric acid (1M, 450 ml)
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ethyl acetate (3×1000 ml)
|
Type
|
WASH
|
Details
|
the combined extracts were washed with brine (1000 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C2=CC=CC=C2CC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.3 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |